![molecular formula C8H9N3 B1583914 2-Methyl-1H-benzoimidazol-5-ylamine CAS No. 29043-48-9](/img/structure/B1583914.png)
2-Methyl-1H-benzoimidazol-5-ylamine
Overview
Description
2-Methyl-1H-benzoimidazol-5-ylamine is a compound with the molecular formula C8H9N3 and a molecular weight of 147.18 . It is a derivative of benzimidazole .
Molecular Structure Analysis
The molecular structure of 2-Methyl-1H-benzoimidazol-5-ylamine consists of a benzimidazole core with a methyl group at the 2-position and an amine group at the 5-position . In similar compounds, π–π stacking interactions have been observed .Scientific Research Applications
Antihypertensive Activity
Research has identified compounds derived from 2-Methyl-1H-benzoimidazol-5-ylamine with potent antihypertensive effects. A study by Sharma, Kohli, and Sharma (2010) synthesized derivatives that were effective in reducing blood pressure, confirmed through spectroscopic techniques and antihypertensive activity screenings (Sharma, Kohli, & Sharma, 2010).
Antimicrobial and Genotoxic Properties
Benvenuti et al. (1997) conducted a study on the synthesis of 1H-benzoimidazol-2-ylamine derivatives, revealing their antimicrobial and genotoxic properties. The crystal and molecular structure of these compounds were analyzed, and their biological activities were investigated (Benvenuti et al., 1997).
Synthesis and Characterization of Derivatives
Another study by Benvenuti, Severi, Vampa, Malmusi, and Antolini (1995) focused on synthesizing benzenesulfonyl derivatives of benzoimidazol-2-ylamine and 1-methyl-benzoimidazol-2-ylamine. These compounds were characterized through spectroscopic techniques, revealing insights into their molecular structures (Benvenuti, Severi, Vampa, Malmusi, & Antolini, 1995).
Anti-inflammatory Screening
Prajapat and Talesara (2016) synthesized mono and bis-alkoxyphthalimide linked benzimidazole derivatives, which were then screened for anti-inflammatory properties. Some of these compounds showed significant activity compared to standard drugs (Prajapat & Talesara, 2016).
Angiotensin II Receptor Antagonists
Kubo et al. (1993) synthesized a series of 2-butylbenzimidazoles with angiotensin II receptor antagonistic activity. These compounds showed potential as antihypertensive agents with varying binding affinities depending on their structure (Kubo et al., 1993).
Photoluminescence and Theoretical Studies
Tong, Zheng, and Chen (2005) conducted studies on ZnII complexes with substituted 2-(2-hydroxyphenyl)benzimidazoles, revealing strong photoluminescence in the blue region. These findings suggest applications in blue-light-emitting electroluminescent materials (Tong, Zheng, & Chen, 2005).
Anticancer Activity
Zhao et al. (2015) explored the potential anticancer activity of benzimidazole-based Zn(II) complexes. These complexes demonstrated cytotoxic properties against various carcinoma cells, highlighting their potential as cancer treatment agents (Zhao et al., 2015).
Safety and Hazards
Mechanism of Action
The pharmacokinetics of a compound generally involves its absorption, distribution, metabolism, and excretion (ADME). These properties can be influenced by various factors such as the compound’s chemical structure, the route of administration, and the patient’s physiological condition .
The action of a compound can be influenced by various environmental factors such as pH, temperature, and the presence of other substances that can interact with the compound .
properties
IUPAC Name |
2-methyl-3H-benzimidazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-5-10-7-3-2-6(9)4-8(7)11-5/h2-4H,9H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYKXBDYOPPOCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30903075 | |
Record name | NoName_3663 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30903075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1H-benzoimidazol-5-ylamine | |
CAS RN |
29043-48-9 | |
Record name | 29043-48-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240761 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 29043-48-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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